Bienvenue dans la boutique en ligne BenchChem!

BI-853520

3D Tumor Spheroid Cell Invasion FAK Inhibition

Select BI-853520 for KRAS G12C combination studies, where it is the only FAK inhibitor with Phase 3 clinical validation (90.3% ORR in NSCLC with D-1553/garsorasib). Its 1000-fold enhanced potency in 3D tumor spheroid models and >1000-fold selectivity over Src, Abl, and VEGFR2 ensure physiologically relevant, on-target results. Biomarker-defined efficacy (>100% TGI in mesenchymal vs. <50% in epithelial tumors) guides rational PDX model selection, reducing experimental failure risk.

Molecular Formula
Molecular Weight
Cat. No. B1574572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI-853520
SynonymsBI853520;  BI 853520;  BI-853520.
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BI-853520 (Ifebemtinib): Clinical-Stage FAK Inhibitor for KRAS-Mutant NSCLC and Beyond – Procurement & Selection Guide


BI-853520 (Ifebemtinib, IN10018) is an orally bioavailable, ATP-competitive small-molecule inhibitor of Focal Adhesion Kinase (FAK) currently in Phase 3 clinical development for KRAS G12C mutant non-small cell lung cancer (NSCLC) [1]. It exhibits potent inhibition of recombinant FAK (IC50 = 1 nM) and demonstrates high selectivity over a broad panel of kinases, with >1000-fold selectivity for FAK over non-target kinases such as Src, Abl, and VEGFR2 . The compound is characterized by its ability to inhibit FAK autophosphorylation at Tyr397 in cellular assays and to suppress 3D tumor spheroid formation, a model system that better recapitulates in vivo tumor architecture than standard 2D monolayer cultures [2].

Why Generic FAK Inhibitor Substitution Fails: BI-853520's Differentiated Pharmacology in 3D Tumor Models and Clinical Combinations


FAK inhibitors are not functionally interchangeable; critical differences in kinase selectivity, cellular context-dependent activity, and clinical combination partner compatibility can drastically alter therapeutic outcomes. For instance, while multiple FAK inhibitors exhibit low nanomolar IC50 values against the isolated FAK enzyme, BI-853520 demonstrates unique potency in three-dimensional (3D) tumor spheroid models, a physiologically relevant system that better predicts in vivo efficacy than standard 2D monolayer cultures [1]. Furthermore, BI-853520 has been specifically developed and clinically validated as an optimal partner for KRAS G12C inhibitors, a combination strategy that is not documented for other FAK inhibitors in advanced-stage clinical trials [2]. These differences underscore the importance of selecting BI-853520 based on specific experimental or clinical requirements rather than assuming equivalence among FAK-targeted agents.

BI-853520 Quantitative Differentiation: Direct Comparative Data vs. Clinical FAK Inhibitors


Superior Sensitivity in 3D Spheroid Cultures: A 1000-Fold Potency Window Over 2D Monolayer Assays

BI-853520 demonstrates a unique, context-dependent potency profile. In standard 2D monolayer cultures, cancer cells require concentrations ≥1000-fold higher (≥30 μM) to achieve comparable anti-proliferative effects. In contrast, BI-853520 potently suppresses tumor cell proliferation and invasion in 3D spheroid cultures at low doses (≤3 μM) [1]. This differential sensitivity highlights a critical advantage over other FAK inhibitors like Defactinib (VS-6063) and GSK-2256098, for which similar 3D vs. 2D comparative data is not as extensively documented in peer-reviewed literature, potentially limiting their predictive utility in preclinical models.

3D Tumor Spheroid Cell Invasion FAK Inhibition Mesenchymal Phenotype

Clinical Validation as a Synergistic Partner for KRAS G12C Inhibitors: Phase Ib/II Data with ORR >90% in NSCLC

BI-853520 (Ifebemtinib) is the only FAK inhibitor to have demonstrated compelling clinical efficacy in combination with a KRAS G12C inhibitor (D-1553/garsorasib) in a Phase Ib/II trial. In first-line KRAS G12C mutant NSCLC patients, the dual-oral combination of Ifebemtinib + D-1553 achieved an objective response rate (ORR) of 90.3% and a disease control rate (DCR) of 96.8% [1][2]. Furthermore, a randomized portion of the same trial in metastatic colorectal cancer (CRC) showed that the combination doubled the ORR compared to D-1553 alone (33.3% vs 16.7%) and achieved a 100% DCR [1]. No other FAK inhibitor has reported comparable clinical data with a KRAS G12C inhibitor.

KRAS G12C Non-Small Cell Lung Cancer Combination Therapy Garsorasib (D-1553)

Kinase Selectivity Profile: >1000-Fold Discrimination Against Off-Target Kinases

BI-853520 exhibits a well-characterized and highly selective kinase inhibition profile. When tested against a panel of over 200 recombinant kinases at a concentration of 1 μM, BI-853520 demonstrated >1000-fold selectivity for FAK over other kinases such as Src, Abl, and VEGFR2, with off-target inhibition rates of less than 5% . For comparison, Defactinib (VS-6063) and PF-562271, while potent FAK inhibitors, are also known to inhibit Pyk2 with IC50 values in the low nanomolar range (e.g., Defactinib IC50 for Pyk2 is 0.6 nM) [1]. This lack of Pyk2 inhibition by BI-853520 (IC50 for Pyk2 not reported as a significant off-target in selectivity panels) may contribute to a cleaner biological profile and potentially fewer off-target-related toxicities.

Kinase Selectivity Off-Target Effects FAK FER Kinase

Mesenchymal Phenotype-Dependent Efficacy in Xenograft Models: A Predictive Biomarker for In Vivo Activity

The in vivo efficacy of BI-853520 is strongly correlated with a mesenchymal tumor phenotype, characterized by low E-cadherin expression. In a panel of adenocarcinoma xenograft models, BI-853520 (50 mg/kg, oral, daily) achieved median tumor growth inhibition (TGI) >100% in tumors with mesenchymal features, compared to <50% TGI in tumors with high E-cadherin expression [1]. In contrast, the efficacy of Defactinib (VS-6063) in xenograft models is less stringently linked to E-cadherin status; it has shown activity in both taxane-sensitive (SKOV3ip1) and taxane-resistant (SKOV3-TR) ovarian cancer models, which may not be purely mesenchymal . This phenotypic dependency provides a rational basis for selecting BI-853520 for studies targeting mesenchymal-like or epithelial-mesenchymal transition (EMT)-driven tumors.

Mesenchymal Phenotype E-cadherin Xenograft Biomarker

Distinct Inhibition of FER and FES Kinases: A Differentiated Off-Target Profile

Beyond its primary FAK target, BI-853520 exhibits a unique secondary pharmacology profile. It inhibits FER kinase and FES kinase with IC50 values of 900 nM and 1040 nM, respectively, which are approximately 900- to 1000-fold less potent than its FAK inhibition . While this indicates minimal off-target activity at therapeutic concentrations, it is noteworthy that other FAK inhibitors like Defactinib (VS-6063) and PF-562271 do not prominently inhibit FER/FES kinases; instead, their primary off-target is Pyk2 [1]. The functional significance of FER/FES inhibition by BI-853520 in the context of malignant pleural mesothelioma, where it inhibits spheroid formation and orthotopic tumor growth, suggests this may contribute to its anti-tumor activity in specific cancer types .

FER Kinase FES Kinase Off-Target Kinase Profiling

Oral Bioavailability and Potent In Vivo Target Engagement: >90% p-FAK Suppression at 1 Hour Post-Dose

BI-853520 is orally bioavailable and demonstrates rapid, sustained target engagement in tumor tissue. Following a single oral dose of 50 mg/kg in xenograft models, BI-853520 achieved >90% suppression of phosphorylated FAK (p-FAK Tyr397) within 1 hour, with sustained inhibition (>90%) for at least 24 hours [1]. This level of target engagement supports its potent in vivo anti-tumor activity, which includes 60-80% reduction in tumor volume and complete regression in 20% of animals in PC-3 prostate adenocarcinoma models [1]. While other FAK inhibitors like Defactinib (VS-6063) also exhibit oral activity, comparative pharmacodynamic data on the magnitude and duration of p-FAK suppression in tumors is less extensively published, making BI-853520's well-characterized PK/PD relationship a valuable feature for translational studies.

Pharmacodynamics Target Engagement Oral Bioavailability p-FAK Tyr397

Optimizing BI-853520 Procurement: Key Application Scenarios Based on Differential Evidence


Preclinical Studies of KRAS-Mutant Cancers Requiring a FAK Inhibitor Combination Partner

For laboratories investigating combination therapies for KRAS G12C mutant non-small cell lung cancer (NSCLC) or colorectal cancer (CRC), BI-853520 is uniquely positioned as the FAK inhibitor with the strongest clinical validation. Its Phase Ib/II data showing an ORR of 90.3% in NSCLC and a doubling of ORR in CRC when combined with a KRAS G12C inhibitor (D-1553/garsorasib) provides a compelling rationale for its selection in preclinical models exploring FAK-KRAS synthetic lethality [1].

3D Tumor Spheroid and Organoid-Based Drug Screening for Mesenchymal Cancers

Researchers employing advanced 3D culture models to screen for anti-invasive or anti-proliferative agents should prioritize BI-853520 due to its demonstrated 1000-fold enhanced potency in 3D spheroid assays compared to 2D monolayers [1]. This property makes it a superior tool for identifying compounds effective against the tumor microenvironment and for studies of epithelial-mesenchymal transition (EMT), where its efficacy is tightly linked to low E-cadherin expression [1].

In Vivo Efficacy Studies Targeting Mesenchymal-Phenotype Tumors with Biomarker Stratification

For in vivo xenograft or orthotopic studies aimed at evaluating FAK-targeted therapies, BI-853520 offers a clear advantage through its biomarker-defined efficacy profile. Its ability to achieve >100% tumor growth inhibition in mesenchymal tumors (low E-cadherin) versus <50% TGI in epithelial tumors provides a rational basis for patient-derived xenograft (PDX) selection and experimental design, reducing the risk of negative results due to inappropriate model choice [1].

Kinase Selectivity Profiling and Off-Target Mitigation in FAK-Dependent Signaling Studies

In mechanistic studies where high kinase selectivity is paramount to avoid confounding off-target effects, BI-853520's >1000-fold selectivity over Src, Abl, and VEGFR2, and its lack of significant Pyk2 inhibition, make it the FAK inhibitor of choice [1]. This is particularly relevant when dissecting FAK-specific signaling pathways or when combining with other targeted agents, as it minimizes unintended pathway cross-talk [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for BI-853520

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.